molecular formula C16H16N4O3 B2604440 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one CAS No. 2034256-95-4

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one

Cat. No.: B2604440
CAS No.: 2034256-95-4
M. Wt: 312.329
InChI Key: FHYPHCLCDJGMEG-UHFFFAOYSA-N
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Description

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Scientific Research Applications

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl alcohol and a suitable leaving group.

    Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and dihaloalkanes.

    Coupling of the Pyrimidine and Piperazine Rings: The final step involves coupling the pyrimidine and piperazine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Carbonyl group reduction yields alcohols or amines.

    Substitution: Substitution reactions yield various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with potential acetylcholinesterase inhibitory activity.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: A compound with anti-tubercular activity.

Uniqueness

4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one is unique due to its specific structural features, such as the benzyloxy group and the combination of pyrimidine and piperazine rings. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(6-phenylmethoxypyrimidine-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-14-9-20(7-6-17-14)16(22)13-8-15(19-11-18-13)23-10-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPHCLCDJGMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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